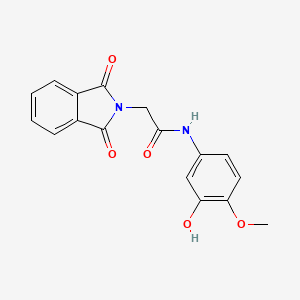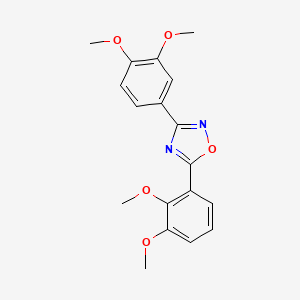![molecular formula C13H19N3O2S2 B5712650 4-({[(cyclopentylamino)carbonothioyl]amino}methyl)benzenesulfonamide](/img/structure/B5712650.png)
4-({[(cyclopentylamino)carbonothioyl]amino}methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({[(cyclopentylamino)carbonothioyl]amino}methyl)benzenesulfonamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in the treatment of various autoimmune diseases, including rheumatoid arthritis and multiple sclerosis.
Mecanismo De Acción
4-({[(cyclopentylamino)carbonothioyl]amino}methyl)benzenesulfonamide works by selectively inhibiting the activity of JAK3, which is involved in the signaling pathways of various cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. JAK3 is primarily expressed in immune cells, and its inhibition results in the reduction of T-cell activation and pro-inflammatory cytokine production. This leads to the suppression of the immune response, which is beneficial in the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
4-({[(cyclopentylamino)carbonothioyl]amino}methyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines, including interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and IL-17. It also reduces the activation of T-cells, which play a crucial role in the pathogenesis of autoimmune diseases. Moreover, 4-({[(cyclopentylamino)carbonothioyl]amino}methyl)benzenesulfonamide has been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-({[(cyclopentylamino)carbonothioyl]amino}methyl)benzenesulfonamide has several advantages for lab experiments. It is a highly specific inhibitor of JAK3, which makes it a valuable tool for studying the role of JAK3 in various biological processes. Moreover, it has been extensively studied in preclinical and clinical trials, which provides a wealth of data on its pharmacokinetics, efficacy, and safety. However, 4-({[(cyclopentylamino)carbonothioyl]amino}methyl)benzenesulfonamide has some limitations, including its high cost and limited availability.
Direcciones Futuras
There are several future directions for the research on 4-({[(cyclopentylamino)carbonothioyl]amino}methyl)benzenesulfonamide. One of the most promising areas is the development of combination therapies that target multiple signaling pathways involved in autoimmune diseases. Another area of research is the investigation of the long-term effects of 4-({[(cyclopentylamino)carbonothioyl]amino}methyl)benzenesulfonamide on the immune system. Moreover, further studies are needed to determine the optimal dosage and duration of treatment for various autoimmune diseases. Finally, the development of more potent and selective JAK inhibitors may lead to the discovery of new therapeutic targets for autoimmune diseases.
Métodos De Síntesis
The synthesis of 4-({[(cyclopentylamino)carbonothioyl]amino}methyl)benzenesulfonamide involves the reaction of 4-aminomethylbenzenesulfonamide with cyclopentyl isothiocyanate. The reaction results in the formation of the desired compound, which is then purified using column chromatography. The purity of the compound is confirmed using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
4-({[(cyclopentylamino)carbonothioyl]amino}methyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases. It has been shown to be effective in the treatment of rheumatoid arthritis, multiple sclerosis, and psoriasis. The compound works by inhibiting the activity of Janus kinase (JAK), which is involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAK activity, 4-({[(cyclopentylamino)carbonothioyl]amino}methyl)benzenesulfonamide reduces the production of pro-inflammatory cytokines, which are responsible for the symptoms of autoimmune diseases.
Propiedades
IUPAC Name |
1-cyclopentyl-3-[(4-sulfamoylphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S2/c14-20(17,18)12-7-5-10(6-8-12)9-15-13(19)16-11-3-1-2-4-11/h5-8,11H,1-4,9H2,(H2,14,17,18)(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTGGLNVJKXYOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)NCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794395 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-{[(Cyclopentylcarbamothioyl)amino]methyl}benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

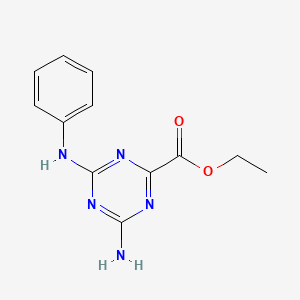
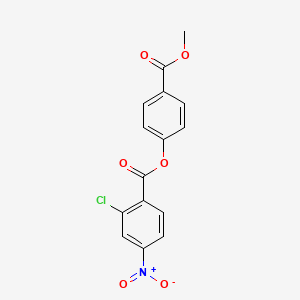
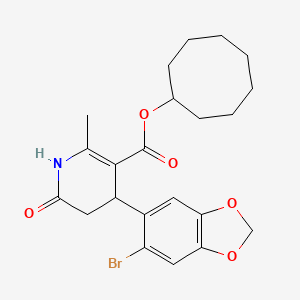
![2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B5712583.png)
![ethyl 4-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5712595.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5712602.png)
![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B5712607.png)
![5-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5712609.png)
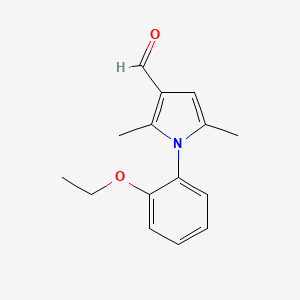
![ethyl 4-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5712633.png)
![ethyl 6-methoxythieno[2,3-b]quinoline-2-carboxylate](/img/structure/B5712639.png)
![N,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5712649.png)
